2-Mercaptobenzaldehyde

Catalog No.
S723146
CAS No.
29199-11-9
M.F
C7H6OS
M. Wt
138.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Mercaptobenzaldehyde

CAS Number

29199-11-9

Product Name

2-Mercaptobenzaldehyde

IUPAC Name

2-sulfanylbenzaldehyde

Molecular Formula

C7H6OS

Molecular Weight

138.19 g/mol

InChI

InChI=1S/C7H6OS/c8-5-6-3-1-2-4-7(6)9/h1-5,9H

InChI Key

KSDMMCFWQWBVBW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=O)S

Canonical SMILES

C1=CC=C(C(=C1)C=O)S

Organic Synthesis

  • Building Block: Due to the presence of a reactive thiol (sulfhydryl) group (-SH) and an aldehyde group (-CHO), 2-mercaptobenzaldehyde serves as a valuable building block in organic synthesis [].
  • Precursor Synthesis: It acts as a precursor for various molecules of interest, including agrochemicals, fine chemicals, and other functional materials [].
  • Michael Addition Reactions: The thiol group participates in Michael addition reactions, allowing for the formation of carbon-carbon bonds with α,β-unsaturated carbonyl compounds [].

Coordination Chemistry

  • Ligand Design: The combination of a soft sulfur atom and a hard oxygen atom in the molecule makes 2-mercaptobenzaldehyde a suitable ligand for the design of metal complexes with specific properties [].
  • Anti-Cancer Research: Recent studies explore copper(II) complexes containing 2-mercaptobenzaldehyde derivatives, demonstrating promising anti-cancer stem cell activity [].

Other Applications

  • Chemical Sensors: The thiol group can be used for the development of sensitive and selective chemical sensors for the detection of various analytes, such as hydrazine and malachite green [, ].

Molecular Structure Analysis

2-mercaptobenzaldehyde possesses a characteristic structure containing two key functional groups:

  • Benzene ring: A six-membered carbon ring with alternating single and double bonds, providing aromatic character and stability.
  • Thiol group (SH): A sulfur atom bonded to a hydrogen atom. This group is responsible for the "mercapto" prefix in the name, and it can participate in various chemical reactions [].

The thiol group is attached at the second position (ortho position) relative to the formyl group (CHO) of the benzaldehyde moiety. This specific placement could influence the reactivity of the molecule.


Chemical Reactions Analysis

  • Nucleophilic addition reactions: The thiol group can act as a nucleophile, reacting with electrophiles. For example, it could react with alkyl halides (R-X) to form thioethers (R-S-CH2-C6H4-CHO).
  • Oxidation: The thiol group can be oxidized to a disulfide bond (S-S) under certain conditions.
  • Condensation reactions: The aldehyde group (CHO) can participate in condensation reactions with various nucleophiles, such as amines or alcohols, to form Schiff bases or hemiacetals, respectively.

  • Michael Addition: This compound can undergo Michael addition with α,β-unsaturated carbonyl compounds, often catalyzed by chiral bifunctional amines, leading to highly diastereo- and enantioselective products .
  • Aldol Reactions: It can also participate in aldol reactions, forming β-hydroxy carbonyl compounds. This reaction is facilitated by various catalysts and has been shown to yield complex structures with high selectivity .
  • Cycloaddition Reactions: 2-Mercaptobenzaldehyde can react with isocyanides in [4+1] cycloaddition reactions, producing benzothiophene derivatives under specific conditions .

Several methods exist for synthesizing 2-Mercaptobenzaldehyde:

  • One-Pot Synthesis: A novel one-pot approach has been developed that allows for the efficient preparation of 2-Mercaptobenzaldehyde along with other mercapto compounds .
  • Grignard Reaction: The compound can be synthesized through the reaction of sulfur with Grignard reagents derived from aldehydes, followed by hydrolysis .
  • Organocatalytic Methods: Organocatalytic asymmetric reactions have also been employed to synthesize this compound from various starting materials, showcasing its versatility in synthetic chemistry .

2-Mercaptobenzaldehyde finds applications in various fields:

  • Dye Manufacturing: It serves as a precursor in dye production, contributing to the coloration processes due to its reactive functional groups .
  • Pharmaceuticals: Its unique structure makes it a candidate for developing biologically active compounds.
  • Material Science: Used in synthesizing polymers and other materials due to its reactivity.

Several compounds share structural similarities with 2-Mercaptobenzaldehyde. Here are a few notable examples:

Compound NameStructural FeaturesUnique Characteristics
BenzaldehydeContains only an aldehyde groupLacks the thiol functionality, limiting reactivity
ThiophenolContains a thiol group but lacks an aldehydePrimarily used for its aromatic properties
3-Mercaptopropionic AcidContains a carboxylic acid group along with thiolExhibits different solubility and reactivity due to carboxylic acid
4-MercaptobenzaldehydeSimilar structure but with the thiol on the para positionDifferent reactivity patterns due to positional isomerism

The unique combination of aldehyde and thiol functionalities in 2-Mercaptobenzaldehyde distinguishes it from these similar compounds, allowing it to participate in a broader range of

XLogP3

1.9

Dates

Modify: 2023-08-15
Karageorgis et al. Chromopynones are pseudo natural product glucose uptake inhibitors targeting glucose transporters GLUT-1 and -3. Nature Chemistry, doi: 10.1038/s41557-018-0132-6, published online 10 September 2018

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